molecular formula C14H8ClF4NO B14636389 4-Chloro-N-[4-fluoro-3-(trifluoromethyl)phenyl]benzamide CAS No. 56661-28-0

4-Chloro-N-[4-fluoro-3-(trifluoromethyl)phenyl]benzamide

Cat. No.: B14636389
CAS No.: 56661-28-0
M. Wt: 317.66 g/mol
InChI Key: XKZPWNGIVCTIPI-UHFFFAOYSA-N
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Description

4-Chloro-N-[4-fluoro-3-(trifluoromethyl)phenyl]benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of chloro, fluoro, and trifluoromethyl groups attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-N-[4-fluoro-3-(trifluoromethyl)phenyl]benzamide typically involves the reaction of 4-chloro-3-(trifluoromethyl)phenyl isocyanate with 4-fluoroaniline. The reaction is carried out in a nonchlorinated organic solvent, inert toward isocyanates, at a temperature range of 20°C to 60°C. The reaction mixture is then heated to a temperature not exceeding 70°C to yield the desired benzamide compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-N-[4-fluoro-3-(trifluoromethyl)phenyl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in polar solvents like water or alcohol are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of phenol derivatives, while oxidation can yield carboxylic acids or ketones.

Scientific Research Applications

4-Chloro-N-[4-fluoro-3-(trifluoromethyl)phenyl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Chloro-N-[4-fluoro-3-(trifluoromethyl)phenyl]benzamide involves its interaction with specific molecular targets. The presence of electron-withdrawing groups enhances its binding affinity to certain enzymes or receptors, leading to modulation of their activity. The exact molecular pathways involved depend on the specific application and target of the compound .

Comparison with Similar Compounds

  • 4-Chloro-3-(trifluoromethyl)phenyl isocyanate
  • 4-Fluoro-3-(trifluoromethyl)aniline
  • 4-Chloro-3-(trifluoromethyl)benzamide

Comparison: 4-Chloro-N-[4-fluoro-3-(trifluoromethyl)phenyl]benzamide is unique due to the combination of chloro, fluoro, and trifluoromethyl groups, which impart distinct chemical properties. Compared to similar compounds, it exhibits enhanced reactivity and binding affinity, making it a valuable compound in various research and industrial applications .

Properties

CAS No.

56661-28-0

Molecular Formula

C14H8ClF4NO

Molecular Weight

317.66 g/mol

IUPAC Name

4-chloro-N-[4-fluoro-3-(trifluoromethyl)phenyl]benzamide

InChI

InChI=1S/C14H8ClF4NO/c15-9-3-1-8(2-4-9)13(21)20-10-5-6-12(16)11(7-10)14(17,18)19/h1-7H,(H,20,21)

InChI Key

XKZPWNGIVCTIPI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=CC(=C(C=C2)F)C(F)(F)F)Cl

Origin of Product

United States

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